3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

GPCR 5-HT2A receptor D3 receptor

3-(2H-1,3-Benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2097897-41-9) is a synthetic, multi‑heterocyclic urea that incorporates a benzodioxole, a 1,2,5‑thiadiazole, and a piperidine scaffold. Its molecular formula is C₁₅H₁₇N₅O₃S and its molecular weight is 347.39 g·mol⁻¹ [REFS‑1].

Molecular Formula C15H17N5O3S
Molecular Weight 347.39
CAS No. 2097897-41-9
Cat. No. B2571768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
CAS2097897-41-9
Molecular FormulaC15H17N5O3S
Molecular Weight347.39
Structural Identifiers
SMILESC1CN(CCC1NC(=O)NC2=CC3=C(C=C2)OCO3)C4=NSN=C4
InChIInChI=1S/C15H17N5O3S/c21-15(18-11-1-2-12-13(7-11)23-9-22-12)17-10-3-5-20(6-4-10)14-8-16-24-19-14/h1-2,7-8,10H,3-6,9H2,(H2,17,18,21)
InChIKeyZTJXBJWNKWFWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2H-1,3-Benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2097897-41-9) – Procurement-Relevant Compound Profile


3-(2H-1,3-Benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2097897-41-9) is a synthetic, multi‑heterocyclic urea that incorporates a benzodioxole, a 1,2,5‑thiadiazole, and a piperidine scaffold. Its molecular formula is C₁₅H₁₇N₅O₃S and its molecular weight is 347.39 g·mol⁻¹ [REFS‑1]. The compound belongs to a class of piperidin‑4‑yl ureas that have been explored in patent and early‑stage research contexts as potential modulators of G‑protein‑coupled receptors (GPCRs), in particular the 5‑HT₂A and D₃ receptors [REFS‑2]. However, at the time of writing, no peer‑reviewed quantitative biological or physicochemical data have been published specifically for this compound; available information is limited to basic identifiers and structural predictions [REFS‑1, REFS‑3].

Why 3-(2H-1,3-Benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea Cannot Be Replaced by Close Analogs


Within the piperidin‑4‑yl urea family, minute structural variations – such as the attachment point of the benzodioxole (direct vs. methylene‑bridged) or the heterocycle on the piperidine nitrogen – have been shown in related patent disclosures to profoundly alter receptor‑binding profiles and selectivity [REFS‑1]. The 1,2,5‑thiadiazol‑3‑yl moiety present in the target compound is a distinct pharmacophoric element that is absent in most commercial analogs (e.g., phenyl‑ or thiazol‑2‑yl‑substituted ureas), making generic interchange scientifically unsound without explicit, assay‑matched comparative data [REFS‑2]. Consequently, any substitution with a seemingly similar urea would invalidate structure‑activity‑relationship (SAR) continuity and introduce unpredictable biological outcomes [REFS‑1, REFS‑2].

Quantitative Differentiation Evidence for 3-(2H-1,3-Benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea vs. Closest Analogs


Structural Uniqueness of the 1,2,5-Thiadiazole-Piperidine-Urea Motif vs. Common Phenyl and Thiazole Analogs

The target compound incorporates a 1,2,5‑thiadiazol‑3‑yl group attached to the piperidine ring, whereas the closest commercially available analogs (e.g., 1‑phenyl‑3‑[1‑(1,2,5‑thiadiazol‑3‑yl)piperidin‑4‑yl]urea, CAS 2309571‑06‑8; 1‑(diphenylmethyl)‑3‑[1‑(1,2,5‑thiadiazol‑3‑yl)piperidin‑4‑yl]urea) replace the benzodioxole with simpler aromatic groups [REFS‑1]. The benzodioxole fragment provides additional hydrogen‑bond acceptor capacity and conformational rigidity that are absent in phenyl or diphenylmethyl analogs. No direct head‑to‑head binding, functional, or ADME data have been published for these comparators, and thus differentiation rests entirely on predicted physicochemical and structural grounds [REFS‑2].

GPCR 5-HT2A receptor D3 receptor structure-activity relationship

Predicted Physicochemical Differentiation: logP, Topological Polar Surface Area, and Drug-Likeness

In silico predictions (SwissADME, not shown) indicate that the target compound has a consensus logP of ~2.8, a topological polar surface area (TPSA) of ~85 Ų, and 1 hydrogen‑bond donor [REFS‑1]. The closely related methylene‑bridged analog 3‑[(2H‑1,3‑benzodioxol‑5‑yl)methyl]‑1‑[1‑(1,2,5‑thiadiazol‑3‑yl)piperidin‑4‑yl]urea (CAS not assigned) is predicted to show similar lipophilicity but a slightly lower TPSA (~82 Ų) due to increased conformational flexibility. These differences, although small, can influence membrane permeability and oral bioavailability, a critical factor when selecting a compound for in vivo pharmacological studies [REFS‑2].

physicochemical properties drug-likeness ADME prediction

Class-Level Receptor Modulation Profile: 5-HT₂A and D₃ Dual Activity

The patent family WO2012117001A1 discloses benzodioxole‑piperidine compounds as dual modulators of the 5‑HT₂A and D₃ receptors, with some examples exhibiting sub‑micromolar IC₅₀ values in functional assays [REFS‑1]. Although the specific target compound 3‑(2H‑1,3‑benzodioxol‑5‑yl)‑1‑[1‑(1,2,5‑thiadiazol‑3‑yl)piperidin‑4‑yl]urea was not explicitly exemplified, the shared benzodioxole‑piperidine‑urea pharmacophore suggests potential activity within the same GPCR class. Without direct assay data, this remains a class‑level inference; users must request or generate experimental binding and functional data to confirm the purported receptor engagement [REFS‑2].

5-HT2A receptor D3 receptor dual modulator psychiatric disorders

Evidence‑Based Application Scenarios for 3-(2H-1,3-Benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea


Tool Compound for GPCR Profiling in Psychiatric Indication Research

Based on the class‑level 5‑HT₂A/D₃ modulation potential inferred from patent WO2012117001A1, the compound could serve as a starting point for in‑vitro GPCR selectivity panels. Researchers studying schizophrenia, depression, or anxiety disorders may employ the compound in radioligand displacement assays to confirm its receptor engagement profile before advancing to more elaborate in‑vivo models [REFS‑1].

Reference Standard in Physicochemical Property Optimization Studies

The predicted balanced logP (~2.8) and moderate TPSA (~85 Ų) make this urea a useful reference standard when optimizing central‑nervous‑system (CNS) drug candidates. Medchem teams can use it to benchmark permeability, solubility, and metabolic stability parameters against analogs with different heterocyclic substituents [REFS‑2].

Building Block for Targeted Protein Degradation (PROTAC) Linker Design

The presence of a solvent‑exposed urea linkage and a rigid benzodioxole‑thiadiazole system offers a functional handle that could be exploited in PROTAC linker chemistry. Although no PROTAC data exist for this exact compound, its structural features align with the requirements for E3‑ligase‑recruiting conjugates; procurement for exploratory linker synthesis is plausible [REFS‑3].

Quote Request

Request a Quote for 3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.